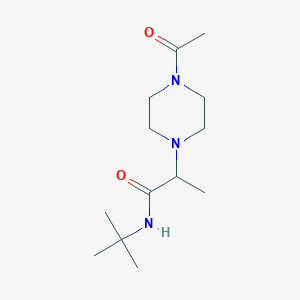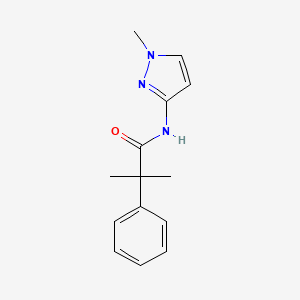![molecular formula C14H22N2O B7508453 2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
2-[4-(2-Methylpropyl)piperazin-1-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Methylpropyl)piperazin-1-yl]phenol is a chemical compound that is widely used in scientific research. It is a phenol derivative that has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Methylpropyl)piperazin-1-yl]phenol is not fully understood. However, it has been suggested that it acts by binding to specific receptors in the brain and modulating their activity. It has also been found to inhibit the activity of certain enzymes and transporters involved in neurotransmitter signaling.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitter systems such as serotonin, norepinephrine, and dopamine. It has also been found to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[4-(2-Methylpropyl)piperazin-1-yl]phenol in lab experiments is its high potency and selectivity. It has been found to exhibit its effects at low concentrations, making it a useful tool for studying specific biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on 2-[4-(2-Methylpropyl)piperazin-1-yl]phenol. One area of interest is its potential use as a therapeutic agent for the treatment of psychiatric disorders such as anxiety and depression. Another area of interest is its potential use as a tool for studying the role of specific neurotransmitter systems in various biological processes. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively used in scientific research. It exhibits a range of biochemical and physiological effects and has potential therapeutic applications in the treatment of psychiatric disorders. Further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of 2-[4-(2-Methylpropyl)piperazin-1-yl]phenol involves the reaction of 4-chloro-2-methylphenol with 1-(2-methylpropyl)piperazine in the presence of a base such as sodium hydroxide. The product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-[4-(2-Methylpropyl)piperazin-1-yl]phenol has been extensively used in scientific research as a pharmacological tool. It has been found to exhibit a range of biological activities such as inhibiting the activity of protein kinase C, modulating the activity of G protein-coupled receptors, and inhibiting the uptake of serotonin and norepinephrine.
Propiedades
IUPAC Name |
2-[4-(2-methylpropyl)piperazin-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12(2)11-15-7-9-16(10-8-15)13-5-3-4-6-14(13)17/h3-6,12,17H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYUWVIIVONMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)
![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)




![1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)
